2-Bromo-6-fluoropyridin-3-ol

Synthetic chemistry Medicinal chemistry Building block selection

Tri-functional pyridine building block with orthogonal Br (C2), F (C6), and OH (C3) handles for sequential derivatization in med chem. • C2-Br enables Pd-catalyzed cross-couplings (Suzuki, Buchwald); C6-F enhances metabolic stability • C3-OH modulates SNAr regioselectivity and provides H-bond donor/acceptor capacity (1/3) absent in non-hydroxylated analogs • Key substrate in PRMT5 inhibitor (pyrano[3,2-b]pyridine) and fluorine-18 PET tracer synthesis Supplied at ≥98% purity; store under inert gas at 2-8°C.

Molecular Formula C5H3BrFNO
Molecular Weight 191.99 g/mol
CAS No. 1256822-94-2
Cat. No. B1445794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-fluoropyridin-3-ol
CAS1256822-94-2
Molecular FormulaC5H3BrFNO
Molecular Weight191.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1O)Br)F
InChIInChI=1S/C5H3BrFNO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H
InChIKeyDRIUDLUPZZLSBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-fluoropyridin-3-ol Baseline & Procurement


2-Bromo-6-fluoropyridin-3-ol (CAS 1256822-94-2) is a halogenated pyridin-3-ol derivative characterized by a bromine atom at the 2-position, a fluorine atom at the 6-position, and a hydroxyl group at the 3-position of the pyridine ring [1]. Its molecular formula is C₅H₃BrFNO, with a molecular weight of 191.99 g/mol and a calculated XLogP3 of 2.0 . The compound is a solid at room temperature with a predicted boiling point of 350.7±37.0 °C, a predicted density of 1.891±0.06 g/cm³, and a predicted pKa of 4.20±0.10 . Commercial sources typically supply this compound at purities ranging from 95% to ≥98%, with storage recommendations under inert gas at 2–8°C . As a tri-functionalized pyridine building block, it offers three distinct sites for orthogonal derivatization: a bromine amenable to cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig), a fluorine substituent that enhances metabolic stability and modulates electronic properties, and a hydroxyl group enabling etherification, esterification, or serving as a hydrogen bond donor [2].

No Direct Replacement for 2-Bromo-6-fluoropyridin-3-ol


The combination of bromine, fluorine, and hydroxyl substituents on the pyridine ring creates a unique electronic environment and reactivity profile that distinguishes 2-bromo-6-fluoropyridin-3-ol from simpler halogenated pyridine analogs lacking the 3-hydroxyl group (e.g., 2-bromo-6-fluoropyridine, CAS 10019-16-6) or from regioisomers such as 6-bromo-2-fluoropyridin-3-ol (CAS 850142-72-2) [1]. The 3-hydroxyl group is not merely an additional functional handle; it fundamentally alters the compound's electronic distribution across the pyridine ring, influences the rate and regioselectivity of nucleophilic aromatic substitution (SNAr) at the 2-bromo position, and provides a hydrogen bond donor/acceptor capacity (1 H-bond donor, 3 H-bond acceptors) that is entirely absent in the non-hydroxylated analogs . Consequently, substituting this compound with an in-class alternative that lacks the hydroxyl group or places substituents in a different regioisomeric arrangement will lead to divergent reaction outcomes, altered downstream derivatization pathways, and potentially failed synthetic sequences. The quantitative evidence below substantiates these differentiation dimensions.

2-Bromo-6-fluoropyridin-3-ol Comparative Evidence


3-Hydroxyl Group as H-Bond Donor

2-Bromo-6-fluoropyridin-3-ol possesses a hydroxyl group at the 3-position that provides one hydrogen bond donor and contributes to a total of three hydrogen bond acceptor sites, whereas the closely related building block 2-bromo-6-fluoropyridine (CAS 10019-16-6) lacks this hydroxyl group entirely, offering zero hydrogen bond donors and a distinct hydrogen bond acceptor profile [1]. This structural divergence creates fundamentally different molecular recognition capabilities: the 3-hydroxyl group enables etherification, esterification, and hydrogen bonding with biological targets or synthetic intermediates, while the non-hydroxylated analog is limited to reactivity at the halogen positions [2]. The presence of the hydroxyl group also alters the predicted logP (XLogP3 = 2.0) and pKa (4.20±0.10) compared to the non-hydroxylated analog, influencing partitioning behavior and ionization state under physiological or reaction conditions .

Synthetic chemistry Medicinal chemistry Building block selection

Purity Grade and Reproducibility Advantage

Commercial suppliers offer 2-bromo-6-fluoropyridin-3-ol at two distinct purity grades: a standard grade with ≥95% purity (e.g., BenchChem, Cool Pharm) and a high-purity grade with ≥98% purity (e.g., Aladdin Scientific, CymitQuimica) [1]. For reactions sensitive to trace impurities—such as palladium-catalyzed cross-couplings where halide contaminants or residual solvents can poison catalysts or generate undesired byproducts—the ≥3% absolute purity differential translates into a reduced impurity load of at least 30 mg per gram of product . This differential becomes operationally significant in multi-step synthetic sequences where impurities from early-stage building blocks propagate and amplify through downstream steps.

Procurement Quality assurance Reproducibility

Regioisomeric Specificity for Orthogonal Reactivity

The regioisomeric relationship between 2-bromo-6-fluoropyridin-3-ol (CAS 1256822-94-2) and 6-bromo-2-fluoropyridin-3-ol (CAS 850142-72-2) establishes distinct reactivity profiles due to the differing electronic influences of the pyridine nitrogen on the bromine and fluorine substituents [1]. In the target compound (2-bromo, 6-fluoro), the bromine at the 2-position is adjacent to the pyridine nitrogen and ortho to the 3-hydroxyl group, rendering it significantly more activated toward nucleophilic aromatic substitution (SNAr) and oxidative addition in cross-coupling reactions than the bromine in the regioisomer, where the bromine at the 6-position experiences different electronic effects . This regioisomeric distinction dictates which position undergoes selective functionalization first, enabling sequential, orthogonal derivatization strategies that would be impossible or require protection/deprotection steps with the alternative regioisomer [2].

Regioselective synthesis Cross-coupling Heterocyclic chemistry

PRMT5 Inhibitor Scaffold Synthesis

2-Bromo-6-fluoropyridin-3-ol is explicitly disclosed as a reaction substrate in a patent describing novel PRMT5 (Protein Arginine Methyltransferase 5) inhibitors, where it undergoes palladium-catalyzed cyclization to generate the fused heterocycle 6-fluoro-4-methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine [1]. The reaction employs palladium diacetate as catalyst, triphenylphosphine as ligand, potassium acetate as base, and diisopropyl azodicarboxylate (DIAD) in a mixed water/DMF solvent system, proceeding over 24 hours [2]. This patent use establishes the compound's validated role in accessing biologically relevant chemical space, specifically for oncology target programs [3].

Medicinal chemistry Patent analysis PRMT5 inhibitors

Fluorine-18 PET Tracer Precursor

Derivatives of 2-bromo-6-fluoropyridin-3-ol serve as precursors for the radiosynthesis of fluorine-18 labeled pyridines, which are critical tools for positron emission tomography (PET) imaging . The 6-fluoro substituent on the pyridine ring provides a site for isotopic labeling with fluorine-18 (¹⁸F, t₁/₂ = 109.8 min), while the 2-bromo position enables pre-labeling functionalization via cross-coupling or nucleophilic substitution to install targeting moieties prior to the final radiolabeling step [1]. This application leverages the compound's orthogonal reactivity: the bromine is used for modular assembly of the targeting scaffold, and the fluorine position is preserved for late-stage radiofluorination, a strategic advantage over non-fluorinated or mono-halogenated pyridine analogs that cannot support this sequential workflow [2].

Radiopharmaceuticals PET imaging Fluorine-18 chemistry

2-Bromo-6-fluoropyridin-3-ol Validated Applications


PRMT5 Inhibitor Scaffold Construction

In oncology-focused medicinal chemistry programs targeting PRMT5, 2-bromo-6-fluoropyridin-3-ol serves as a key substrate for constructing fused pyrano[3,2-b]pyridine scaffolds [1]. The compound undergoes palladium-catalyzed cyclization under documented conditions (Pd(OAc)₂, PPh₃, KOAc, DIAD in H₂O/DMF, 24 h) to generate 6-fluoro-4-methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine, a heterocyclic core present in patent-disclosed PRMT5 inhibitors [2]. This application directly leverages the compound's 2-bromo position for cyclization while the 6-fluoro substituent modulates electronic properties and metabolic stability of the resulting fused ring system [3]. Procurement of ≥98% purity grade is recommended for this application to ensure reproducible palladium catalysis without catalyst poisoning from trace impurities .

¹⁸F-Labeled PET Tracer Precursor Synthesis

In PET tracer development, 2-bromo-6-fluoropyridin-3-ol and its derivatives function as precursors for fluorine-18 radiolabeling [1]. The synthetic strategy involves using the 2-bromo position for modular assembly of targeting vectors via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, followed by late-stage introduction of fluorine-18 at the 6-position to generate radiolabeled pyridines suitable for in vivo imaging studies [2]. The predicted pKa of 4.20±0.10 for the 3-hydroxyl group provides protonation-state predictability under physiological conditions, which is valuable for interpreting PET tracer biodistribution data [3].

Orthogonal Derivatization for Heterocycle Assembly

The compound enables sequential, orthogonal functionalization strategies in multi-step organic synthesis: the 3-hydroxyl group can be alkylated or acylated, the 2-bromo position can participate in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura to introduce aryl/heteroaryl groups), and the 6-fluoro substituent remains intact as a metabolically stable, electron-withdrawing group [1]. This tri-functional reactivity pattern, documented in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, distinguishes it from simpler halogenated pyridine building blocks that offer only two functional handles [2].

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